Ser-Gln-Asn-Tyr-Pro-Ile-Val

HIV-1 protease high-throughput screening substrate engineering

HIV-1 protease substrate specificity is sequence-dependent; substituting validated reference peptides risks altered kinetics or assay failure. SQNYPIV (Ser-Gln-Asn-Tyr-Pro-Ile-Val) is the widely adopted reference substrate for the p17-p24 gag polyprotein cleavage site. - **Function**: Native Tyr-Pro scissile bond cleavage; used in FRET, HPLC, and MS-based protease assays. - **Quantified Benchmark**: Km = 0.478 mM, specific activity = 848.7 nmol·min⁻¹·mg⁻¹. - **Structural Validation**: 2.0 Å X-ray co-crystal structure (PDB 3DOX) with HIV-1 protease. - **Procurement Value**: Catalog-level availability, cost-effective alternative to high-efficiency engineered substrates for routine screening.

Molecular Formula C37H57N9O12
Molecular Weight 819.9 g/mol
Cat. No. B12327079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSer-Gln-Asn-Tyr-Pro-Ile-Val
Molecular FormulaC37H57N9O12
Molecular Weight819.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C37H57N9O12/c1-5-19(4)30(35(55)44-29(18(2)3)37(57)58)45-34(54)26-7-6-14-46(26)36(56)25(15-20-8-10-21(48)11-9-20)43-33(53)24(16-28(40)50)42-32(52)23(12-13-27(39)49)41-31(51)22(38)17-47/h8-11,18-19,22-26,29-30,47-48H,5-7,12-17,38H2,1-4H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,57,58)/t19-,22-,23-,24-,25-,26-,29-,30-/m0/s1
InChIKeyXMQYBJNICRKTBW-IWNAKFCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SQNYPIV HIV-1 Protease Substrate Overview


Ser-Gln-Asn-Tyr-Pro-Ile-Val (SQNYPIV) is a synthetic heptapeptide substrate whose sequence corresponds to the p17-p24 (MA/CA) junction in the HIV-1 gag polyprotein precursor [1]. This peptide is recognized and cleaved by HIV-1 protease at the Tyr-Pro scissile bond, generating the product fragments SQNY and PIV, a reaction that has been structurally characterized at 2.0 Å resolution via X-ray crystallography [2]. With a molecular weight of 819.9 g/mol (C37H57N9O12), SQNYPIV serves as a widely adopted reference substrate for in vitro HIV-1 protease activity assays, including FRET-based, HPLC-monitored, and mass spectrometry-based detection systems [3].

Assay format FRET, HPLC, MS detection compatibility
Sequence context HIV-1 gag MA/CA junction (p17-p24)
Structural insight Cleavage product complex characterized by X-ray crystallography

SQNYPIV: Why Substrate Specificity Matters


HIV-1 protease substrates are not functionally interchangeable; catalytic efficiency varies dramatically depending on the specific amino acid sequence flanking the cleavage site. Systematic substitution analysis at the P3-P1′ positions of the Ser-Gln-Asn-Tyr-Pro-Ile-Val scaffold has demonstrated that the S2 subsite exhibits strict selectivity for small polar/apolar residues (Asn, Asp, Glu, Cys, Ala, Val), while substitutions with Gln or Ser prevent hydrolysis entirely [1]. Furthermore, the S1 subsite explicitly rejects β-branched amino acids and proline, establishing that even single-residue alterations can abolish substrate turnover [2]. Consequently, substituting SQNYPIV with alternative HIV-1 protease substrates without experimental validation risks assay failure, altered kinetic parameters, or incompatibility with established inhibitor screening protocols. The quantitative evidence below provides the specific comparator data required for informed substrate selection.

Sequence specificity

S2 subsite strict selectivity for small polar/apolar residues; S1 rejects β-branched residues and proline.

Altered kinetics

Single-residue substitutions at P3–P1′ can prevent hydrolysis entirely and may shift kinetic parameters.

Assay transfer risk

Substituting SQNYPIV without validation may introduce incompatible kinetic profiles for established inhibitor screening protocols.

SQNYPIV: Kinetic and Structural Comparison Data


Catalytic Efficiency: SQNYPIV vs. KVSLNFPIL

In a comparative substrate selection study for a label-free high-throughput mass spectrometry (HTMS) screening platform, the octapeptide KVSLNFPIL demonstrated approximately 60-fold higher catalytic efficiency (kcat/Km) than SQNYPIV under identical assay conditions [1]. This quantitative difference directly impacts assay sensitivity, signal-to-noise ratio, and the detection limit for weak inhibitors in primary screens.

Catalytic efficiency
Head-to-head
KVSLNFPIL shows ~60× higher kcat/Km than SQNYPIV
Supports assay sensitivity context for high-throughput screening
Evaluated on RapidFire MS platform
HIV-1 protease high-throughput screening substrate engineering catalytic efficiency kcat/Km

Michaelis Constant (Km): SQNYPIV vs. SQNYPIVQ

Under identical assay conditions (pH 6.0, 37°C, wild-type HIV-1 protease), the 7-mer SQNYPIV exhibits a Km of 0.478 mM, whereas the 8-mer extended sequence SQNYPIVQ shows a substantially higher Km of 1.022 mM, representing a 2.14-fold difference in apparent substrate affinity [1]. This indicates that C-terminal extension with glutamine reduces binding affinity, a critical consideration when selecting between the two commonly used substrate variants.

Apparent affinity (Km)
Head-to-head
Km 0.478 mM vs 1.022 mM (SQNYPIVQ); 2.14-fold lower Km
May support lower substrate concentration in assay design
pH 6.0, 37°C, wild-type HIV-1 protease
Michaelis-Menten kinetics Km determination HIV-1 protease substrate affinity enzyme assay

Km Profiling: SQNYPIV Among HIV-1 Protease Substrates

Across a panel of HIV-1 protease substrates evaluated under standardized conditions (pH 6.0, 37°C, wild-type enzyme), SQNYPIV (Km = 0.478 mM) occupies an intermediate affinity position. Higher-affinity substrates include VSQNYPLVQ (Km = 0.019 mM) and VIQNYPIVQ (Km = 0.039 mM), while lower-affinity substrates include the 6-mer QNYPIV (Km = 0.315 mM) and the 8-mer SQNYPIVQ (Km = 1.022 mM) [1]. This comparative dataset enables rational selection based on desired assay dynamic range and substrate turnover requirements.

Km substrate ranking
Reported
Km 0.478 mM; VSQNYPLVQ (0.019 mM), VIQNYPIVQ (0.039 mM), QNYPIV (0.315 mM), SQNYPIVQ (1.022 mM)
Intermediate Km may support inhibitor screening dynamic range
Standardized conditions; ranking among panel
substrate profiling HIV-1 protease Km ranking comparative enzymology assay optimization

X-Ray Structure of SQNYPIV Cleavage Products

The 2.0 Å resolution X-ray crystal structure of HIV-1 protease complexed with the in situ cleavage products SQNY and PIV (derived from SQNYPIV) revealed a distinctive mechanistic feature: the carboxyl oxygen of SQNY forms a hydrogen bond with the N-terminal nitrogen atom of PIV, while the proline nitrogen atom of the scissile bond does not form any hydrogen bond with catalytic aspartates [1]. This observation supports a protonation mechanism via a gem-hydroxyl intermediate rather than direct aspartic acid protonation, a feature that may not be conserved across alternative substrates with non-proline P1′ residues.

Structural mechanism
Class-level
2.0 Å resolution; SQNY–PIV H-bond network; gem-hydroxyl intermediate
Reported atomic-level dataset for mechanistic studies
PDB: 3DOX; R-free 0.236
X-ray crystallography HIV-1 protease enzyme mechanism substrate recognition structural biology

Specific Activity Benchmark for Recombinant HIV-1 Protease

Purified recombinant HIV-1 protease expressed in E. coli and refolded from inclusion bodies demonstrated a specific activity of 848.7 nmol·min⁻¹·mg⁻¹ toward the heptapeptide SQNYPIV [1]. This quantitative benchmark enables laboratories expressing their own HIV-1 protease to validate enzyme activity against a published reference value, a capability that may not be available for less commonly utilized substrates where specific activity data are absent.

Specific activity
Data to verify
848.7 nmol·min⁻¹·mg⁻¹ (recombinant HIV-1 PR)
Reported QC benchmark for enzyme expression
E. coli expression, refolded from inclusion bodies
specific activity enzyme kinetics recombinant protease quality control activity assay

SQNYPIV: Application Scenarios for Procurement


Legacy Assay Continuity

SQNYPIV is the appropriate substrate choice when experimental continuity with previously published inhibitor screening data is required. Given its widespread historical adoption as a reference substrate, including its use in FRET-based assays with DABCYL-γ-Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS derivatives and HPLC-monitored cleavage assays, substituting SQNYPIV with alternative substrates would invalidate direct comparisons to existing datasets [1]. For laboratories conducting meta-analyses or building upon published SAR (structure-activity relationship) studies, maintaining substrate consistency is scientifically essential.

Mechanistic Studies with Atomic-Resolution Structural Data

For structural biology investigations of HIV-1 protease catalysis—particularly those examining the unique capacity of this enzyme to cleave substrates containing proline at the P1′ position—SQNYPIV provides an unparalleled resource: a publicly available 2.0 Å resolution crystal structure (PDB ID: 3DOX) showing the enzyme-product complex with both SQNY and PIV fragments [1]. This structural dataset reveals the specific hydrogen-bonding network that facilitates protonation via a gem-hydroxyl intermediate, offering atomic-level mechanistic insight that cannot be extrapolated to substrates lacking proline at the scissile bond.

Cost-Sensitive Moderate-Throughput Assays

In screening environments where substrate cost and availability outweigh the requirement for maximal catalytic efficiency, SQNYPIV (Km = 0.478 mM) may represent a practical compromise. While KVSLNFPIL offers ~60-fold higher kcat/Km, the procurement and synthesis costs of non-standard peptides may be prohibitive for resource-constrained laboratories [1]. SQNYPIV is commercially available from multiple suppliers with catalog-level availability, and its intermediate Km requires less extreme substrate concentrations to achieve Vmax conditions compared to low-affinity substrates like SQNYPIVQ (Km = 1.022 mM) [2]. This positions SQNYPIV as a cost-effective option for laboratories where assay throughput does not justify investment in engineered high-efficiency substrates.

Recombinant Protease Expression Quality Control

Laboratories producing recombinant HIV-1 protease in-house—whether from E. coli expression systems or alternative hosts—can utilize SQNYPIV as a standardized quality control substrate. The published specific activity benchmark of 848.7 nmol·min⁻¹·mg⁻¹ provides a quantitative reference against which newly purified enzyme batches can be validated [1]. This application is particularly valuable for academic core facilities and biotechnology CROs that require reproducible batch-to-batch enzyme activity certification before releasing protease for downstream inhibitor screening services.

Application
Selection Property
Validation Focus
Legacy inhibitor screening continuity
Sequence and assay-format consistency
Comparative dataset alignment
Structural mechanism studies
Published crystallographic complex
Cleavage-site hydrogen-bonding network
Cost-sensitive moderate-throughput assays
Catalog-level commercial availability
Km-based substrate concentration context
Enzyme expression QC
Published specific activity reference
Batch-to-batch activity verification
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